TAK-187 Demonstrates Eightfold Superior Potency Compared to Fluconazole Against Cryptococcus neoformans
In an in vitro study assessing the activity of TAK-187 against multiple isolates of Cryptococcus neoformans, including strains with elevated fluconazole MICs, the compound was found to be significantly more potent. The MICs of TAK-187 were at least eightfold lower than those of fluconazole across the panel of isolates tested [1].
| Evidence Dimension | In vitro antifungal potency |
|---|---|
| Target Compound Data | MICs of TAK-187 were at least eightfold lower than fluconazole; fungicidal concentrations for most isolates were ≤ 4 μg/ml |
| Comparator Or Baseline | Fluconazole (comparator) |
| Quantified Difference | ≥ 8-fold lower MICs |
| Conditions | Multiple isolates of Cryptococcus neoformans, including those with fluconazole resistance, tested by broth microdilution. |
Why This Matters
This demonstrates superior in vitro potency, which is a primary driver for selecting a lead compound in antifungal drug discovery and justifies its use in studies of fluconazole-resistant cryptococcosis.
- [1] Schell WA, De Almeida GM, Dodge RK, Perfect JR. In Vitro and In Vivo Efficacy of the Triazole TAK-187 against Cryptococcus neoformans. Antimicrob Agents Chemother. 1998 Oct;42(10):2630-2. doi: 10.1128/AAC.42.10.2630. PMID: 9756768; PMCID: PMC105910. View Source
